6-ヒドロキシスティグマスト-4-エン-3-オン

概要

説明

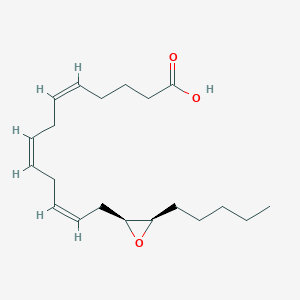

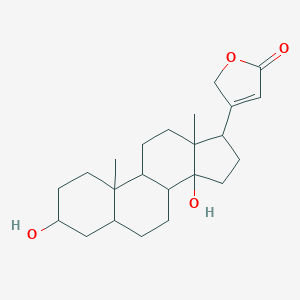

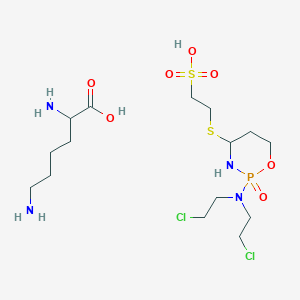

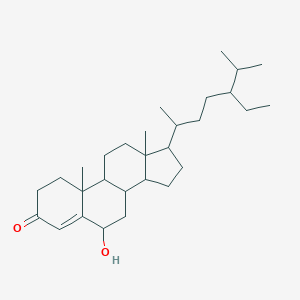

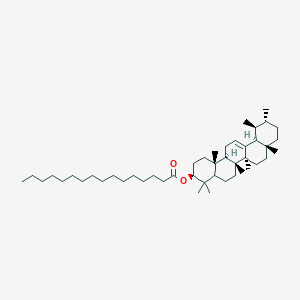

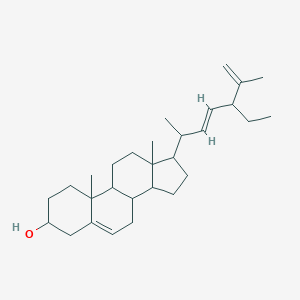

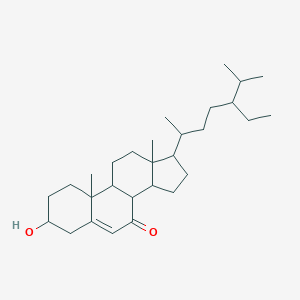

6-Hydroxystigmast-4-en-3-one is a steroidal compound belonging to the stigmastane class of steroids. It is characterized by the presence of a hydroxyl group at the sixth position and a double bond between the fourth and fifth carbon atoms in the stigmastane skeleton. This compound is naturally found in certain plant species, such as Dryobalanops oblongifolia, and has been studied for its various biological activities .

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

Biology: Investigated for its role in plant metabolism and as a biomarker for certain plant species.

Industry: Potential use in the development of pharmaceuticals and nutraceuticals due to its steroidal structure.

作用機序

Target of Action

6-Hydroxystigmast-4-en-3-one is a steroid that has been found to have antiplasmodial activity . It has been tested against Plasmodium falciparum 3D7 , a strain of the parasite that causes malaria .

Mode of Action

It is known that the compound has antiplasmodial activity, suggesting that it interacts with the plasmodium falciparum 3d7 in a way that inhibits the parasite’s growth or survival .

Biochemical Pathways

It is known that the compound is a steroid and may therefore interact with steroid-related pathways

Result of Action

The result of the action of 6-Hydroxystigmast-4-en-3-one is an inhibition of the growth or survival of Plasmodium falciparum 3D7 . This suggests that the compound could potentially be used as an anti-malarial agent. The compound’s ic50 values indicate that its antiplasmodial activity is moderate .

Action Environment

The action of 6-Hydroxystigmast-4-en-3-one may be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature and light

生化学分析

Biochemical Properties

It is known to be a steroid, which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

Some studies suggest that it may have antiplasmodial activity, indicating that it could affect cellular processes in certain parasites .

Molecular Mechanism

As a steroid, it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it can be isolated from plant extracts, suggesting that it may have some degree of stability .

Metabolic Pathways

As a steroid, it is likely to be involved in lipid metabolism and may interact with various enzymes or cofactors .

準備方法

Synthetic Routes and Reaction Conditions: 6-Hydroxystigmast-4-en-3-one can be synthesized through the isolation from natural sources or via chemical synthesis. The isolation process typically involves the extraction of the compound from plant materials using solvents like acetone. The extract is then subjected to chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of 6-Hydroxystigmast-4-en-3-one may involve large-scale extraction from plant sources or chemical synthesis using steroid precursors

化学反応の分析

Types of Reactions: 6-Hydroxystigmast-4-en-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone.

Reduction: The double bond between the fourth and fifth carbon atoms can be reduced to form a saturated stigmastane derivative.

Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the double bond.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Formation of 6-ketostigmast-4-en-3-one.

Reduction: Formation of stigmastane derivatives.

Substitution: Formation of various ester or ether derivatives.

類似化合物との比較

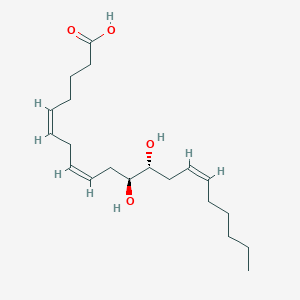

Stigmast-4-en-3-one: Lacks the hydroxyl group at the sixth position.

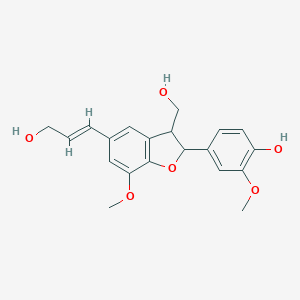

3-Hydroxystigmast-5-en-7-one: Has a hydroxyl group at the third position and a double bond between the fifth and sixth carbon atoms.

Uniqueness: 6-Hydroxystigmast-4-en-3-one is unique due to the presence of the hydroxyl group at the sixth position and the double bond between the fourth and fifth carbon atoms. This structural feature may contribute to its distinct biological activities compared to other stigmastane steroids .

特性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,27?,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNCBADONFSAAW-ATPUVMSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which plant sources are known to contain 6-hydroxystigmast-4-en-3-one?

A2: This compound has been isolated from the stem bark of Dryobalanops oblongifolia [], the stems of Piper officinarum [], and the whole plants of Munronia delavayi Franch. [] It has also been identified in the stem bark of Artocarpus anisophyllus Miq. []

Q2: What is the reported IC50 value of 6-hydroxystigmast-4-en-3-one against Plasmodium falciparum 3D7?

A3: The IC50 value of 6-hydroxystigmast-4-en-3-one against Plasmodium falciparum 3D7 is reported to be 37.29 μg/mL. []

Q3: How does the antiplasmodial activity of 6-hydroxystigmast-4-en-3-one compare to other isolated compounds from the same source?

A4: In the study on Dryobalanops oblongifolia, 6-hydroxystigmast-4-en-3-one showed lower antiplasmodial activity (IC50 = 37.29 μg/mL) compared to 3-hydroxystigmast-5-en-7-one (IC50 = 13.34 μg/mL). []

Q4: What structural features of 6-hydroxystigmast-4-en-3-one are important for its antioxidant activity?

A4: While the provided research doesn't directly investigate this, the presence of the hydroxyl group at position 6 is likely significant. This group can participate in radical scavenging mechanisms by donating a hydrogen atom. Further studies would be needed to confirm this and explore other structural features contributing to its antioxidant potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene](/img/structure/B199296.png)